molecular formula C11H7ClN4O B11863218 4-(6-Chloro-9h-purin-9-yl)phenol CAS No. 21268-12-2

4-(6-Chloro-9h-purin-9-yl)phenol

Katalognummer: B11863218
CAS-Nummer: 21268-12-2
Molekulargewicht: 246.65 g/mol
InChI-Schlüssel: DRFFHRSYCFYMPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Chloro-9H-purin-9-yl)phenol is a chemical compound with the molecular formula C11H7ClN4O It is characterized by the presence of a phenol group attached to a purine ring that is substituted with a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol typically involves the reaction of 6-chloropurine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Chloro-9H-purin-9-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring.

    Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(6-Chloro-9H-purin-9-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(6-Chloro-9H-purin-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the purine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Chloro-9H-purin-9-yl)phenol is unique due to the presence of both a phenol group and a chlorine-substituted purine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

21268-12-2

Molekularformel

C11H7ClN4O

Molekulargewicht

246.65 g/mol

IUPAC-Name

4-(6-chloropurin-9-yl)phenol

InChI

InChI=1S/C11H7ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H

InChI-Schlüssel

DRFFHRSYCFYMPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.